molecular formula C11H17NO4 B11779751 (1R,4R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid CAS No. 1610606-95-5

(1R,4R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid

Cat. No.: B11779751
CAS No.: 1610606-95-5
M. Wt: 227.26 g/mol
InChI Key: SDTQQTUDFXUEEX-GJMOJQLCSA-N
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Description

(1R,4R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[310]hexane-4-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo[3.1.0]hexane core.

    Introduction of the tert-butoxycarbonyl group: This is achieved through a reaction with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,4R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require strong acids or bases, depending on the desired functional group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(1R,4R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,4R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butyl-4-chlorobutyrophenone
  • 2-phenylethanol
  • p-hydroxyphenylethanol
  • 4-hydroxybenzaldehyde

Uniqueness

(1R,4R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid is unique due to its bicyclic structure and the presence of both a tert-butoxycarbonyl group and a carboxylic acid group. This combination of features makes it a versatile compound for various chemical reactions and applications.

Properties

CAS No.

1610606-95-5

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

(1R,4R,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-4-carboxylic acid

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-7(9(13)14)6-4-8(6)12/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7+,8-/m1/s1

InChI Key

SDTQQTUDFXUEEX-GJMOJQLCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H]2[C@H]1C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1C2)C(=O)O

Origin of Product

United States

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